(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone
CAS No.: 40180-05-0
Cat. No.: VC20759924
Molecular Formula: C12H8Cl2O2S
Molecular Weight: 287.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 40180-05-0 |
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Molecular Formula | C12H8Cl2O2S |
Molecular Weight | 287.2 g/mol |
IUPAC Name | (2,3-dichloro-4-methoxyphenyl)-thiophen-2-ylmethanone |
Standard InChI | InChI=1S/C12H8Cl2O2S/c1-16-8-5-4-7(10(13)11(8)14)12(15)9-3-2-6-17-9/h2-6H,1H3 |
Standard InChI Key | LPOFCDCHMSXJDK-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
Canonical SMILES | COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl |
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone is a synthetic organic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of thienyl ketones, which are aromatic ketones featuring a thiophene ring. The molecular formula of (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone is C12H8Cl2O2S, and its molecular weight is approximately 287.162 g/mol .
Synthesis and Chemical Reactions
The synthesis of (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone typically involves several key steps, which can vary based on desired yields and purity levels. Common purification techniques include recrystallization or chromatography. The compound can participate in various chemical reactions, which are essential for modifying its structure to enhance biological activity or tailor its properties for specific applications.
Synthesis Steps
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Starting Materials: The synthesis often begins with appropriate starting materials such as 2-thiophenecarboxylic acid derivatives and the corresponding phenyl halide.
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Coupling Reactions: The synthesis may involve coupling reactions facilitated by catalysts like palladium or copper.
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Purification: Final purification steps typically involve recrystallization or chromatographic methods.
Biological Activity and Applications
(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone and its derivatives have shown potential as antimicrobial agents, making them candidates for the development of new antibiotics. This is particularly important given the rise of antibiotic-resistant bacteria. Additionally, the compound's structural analogues have been explored for their potential in pain management therapies, although further modifications are needed to enhance efficacy.
Future Research Directions
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Mechanism of Action: Detailed studies on how the compound interacts with biological systems are needed.
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Target Identification: Identifying specific biological targets will help tailor the compound for therapeutic applications.
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Structural Modifications: Further modifications to enhance potency and specificity are required for effective drug development.
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